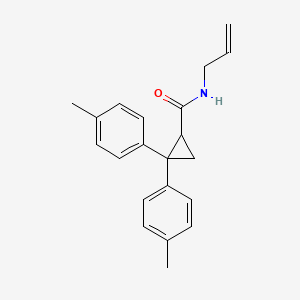![molecular formula C24H28N4 B5234948 N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide](/img/structure/B5234948.png)
N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide, commonly known as DPI, is a potent inhibitor of protein kinase C (PKC). The compound was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
DPI works by inhibiting protein kinase C (N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide), an enzyme that plays a key role in cell signaling pathways. This compound is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting this compound, DPI can disrupt these processes and inhibit the growth of cancer cells. Additionally, DPI can inhibit the production of inflammatory cytokines, which can reduce inflammation in the body.
Biochemical and Physiological Effects
DPI has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, DPI has been shown to inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. DPI has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that play a role in tissue remodeling and cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of DPI is its potency as a N,N-dimethyl-N'-[2-(4'-pentyl-4-biphenylyl)-5-pyrimidinyl]imidoformamide inhibitor. DPI has been shown to be more potent than other this compound inhibitors, such as staurosporine and calphostin C. Additionally, DPI has been shown to be selective for this compound, meaning it does not inhibit other kinases. However, one limitation of DPI is its solubility. DPI is poorly soluble in aqueous solutions, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of DPI. One area of research is the development of DPI analogs with improved solubility and potency. Another area of research is the study of DPI in combination with other anti-cancer drugs, which may enhance its anti-cancer effects. Additionally, the neuroprotective effects of DPI warrant further investigation, particularly in the context of neurodegenerative diseases.
Métodos De Síntesis
DPI can be synthesized using a multi-step process. The first step involves the synthesis of 4'-pentyl-4-biphenylyl-2-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 5-amino-2-(4-pentylphenyl)pyrimidine to form the intermediate 2-(4-pentylphenyl)-5-(4'-pentyl-4-biphenylyl)pyrimidine. The final step involves the reaction of the intermediate with N,N-dimethylformamide dimethyl acetal to form DPI.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer cells. DPI has also been shown to have anti-inflammatory properties and may be effective in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, DPI has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N,N-dimethyl-N'-[2-[4-(4-pentylphenyl)phenyl]pyrimidin-5-yl]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4/c1-4-5-6-7-19-8-10-20(11-9-19)21-12-14-22(15-13-21)24-25-16-23(17-26-24)27-18-28(2)3/h8-18H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSJSFMROVVOCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)N=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

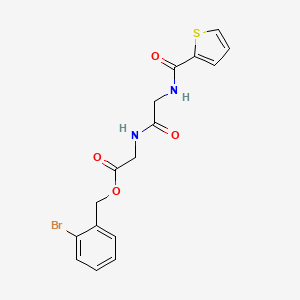
![4-[(2-iodophenyl)amino]-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B5234872.png)
![N-{1-[3-(4-chlorophenyl)-1-adamantyl]ethyl}-3-methylcyclopentanamine](/img/structure/B5234874.png)
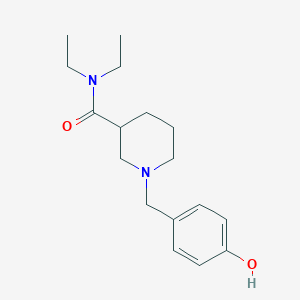
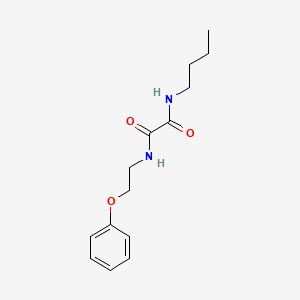
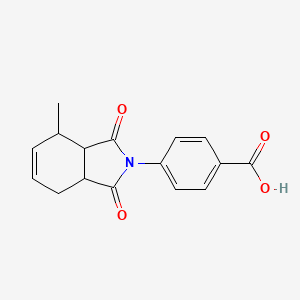
![1-[(1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-3-yl)carbonyl]-4-piperidinecarboxamide](/img/structure/B5234916.png)

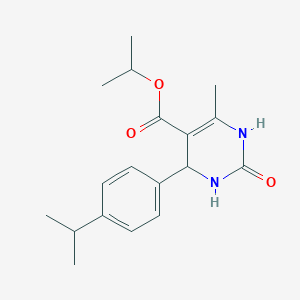
![N-{1-[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenylpropanamide](/img/structure/B5234927.png)

![(3,4-dichlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5234942.png)
![4-(3-methylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234944.png)
